molecular formula C8H14ClNO2 B14774890 (5R)-6-azabicyclo[3.2.1]octane-5-carboxylic acid;hydrochloride

(5R)-6-azabicyclo[3.2.1]octane-5-carboxylic acid;hydrochloride

Cat. No.: B14774890
M. Wt: 191.65 g/mol
InChI Key: OWRHKHRQZNLOFL-PICGMCJFSA-N
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Description

(1S,5R)-6-azabicyclo[321]octane-5-carboxylic acid hydrochloride is a bicyclic compound that features a nitrogen atom within its structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,5R)-6-azabicyclo[3.2.1]octane-5-carboxylic acid hydrochloride typically involves the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold. This process can be achieved through various methodologies, including the stereocontrolled formation of the bicyclic scaffold from acyclic starting materials that contain the required stereochemical information . Additionally, desymmetrization processes starting from achiral tropinone derivatives have been reported .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often rely on the same principles as laboratory-scale synthesis but are adapted for efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(1S,5R)-6-azabicyclo[3.2.1]octane-5-carboxylic acid hydrochloride can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

(1S,5R)-6-azabicyclo[3.2.1]octane-5-carboxylic acid hydrochloride has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including its use in drug development.

    Industry: Utilized in the production of various chemical products and materials.

Mechanism of Action

The mechanism of action of (1S,5R)-6-azabicyclo[3.2.1]octane-5-carboxylic acid hydrochloride involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, depending on the context in which the compound is used. For example, it may interact with enzymes or receptors, modulating their activity and leading to downstream effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(1S,5R)-6-azabicyclo[3.2.1]octane-5-carboxylic acid hydrochloride is unique due to its specific stereochemistry and the presence of a carboxylic acid group. This structural uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C8H14ClNO2

Molecular Weight

191.65 g/mol

IUPAC Name

(5R)-6-azabicyclo[3.2.1]octane-5-carboxylic acid;hydrochloride

InChI

InChI=1S/C8H13NO2.ClH/c10-7(11)8-3-1-2-6(4-8)5-9-8;/h6,9H,1-5H2,(H,10,11);1H/t6?,8-;/m1./s1

InChI Key

OWRHKHRQZNLOFL-PICGMCJFSA-N

Isomeric SMILES

C1CC2C[C@@](C1)(NC2)C(=O)O.Cl

Canonical SMILES

C1CC2CC(C1)(NC2)C(=O)O.Cl

Origin of Product

United States

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